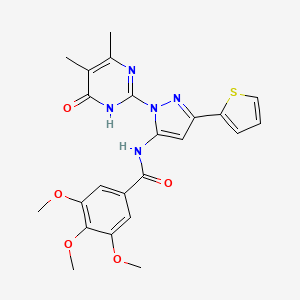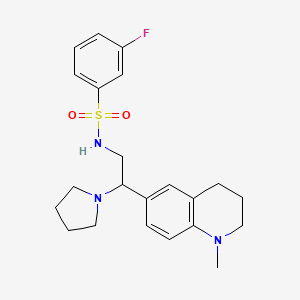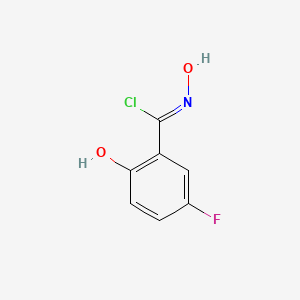
(Z)-5-氟-N,2-二羟基苯-1-碳酰亚胺氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride is a chemical compound with a unique structure that includes a fluorine atom, hydroxyl groups, and a carbonimidoyl chloride group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
科学研究应用
Chemistry
In chemistry, (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with a suitable chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonimidoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Oxidation and Reduction: The hydroxyl groups can participate in oxidation-reduction reactions, potentially forming quinones or other oxidized products.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Electrophilic Aromatic Substitution: Halogenating agents (e.g., bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid) are used.
Major Products
The major products formed from these reactions include substituted amides, esters, quinones, and halogenated or nitrated aromatic compounds.
作用机制
The mechanism of action of (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The carbonimidoyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom and hydroxyl groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
5-fluoro-2-hydroxybenzaldehyde: A precursor in the synthesis of (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride.
2,4-dihydroxybenzaldehyde: Similar structure but lacks the fluorine atom and carbonimidoyl chloride group.
5-chloro-2-hydroxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride imparts unique electronic properties, enhancing its reactivity and potential interactions with biological targets. The combination of hydroxyl groups and the carbonimidoyl chloride group further distinguishes it from similar compounds, providing a versatile platform for chemical modifications and applications.
属性
IUPAC Name |
(1Z)-5-fluoro-N,2-dihydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-7(10-12)5-3-4(9)1-2-6(5)11/h1-3,11-12H/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGLYKQGOCYAOX-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=NO)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C(=N/O)/Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2456380.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2456382.png)
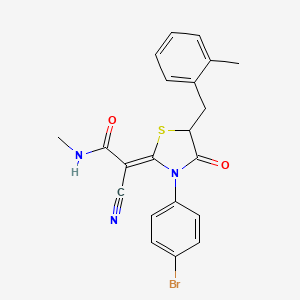
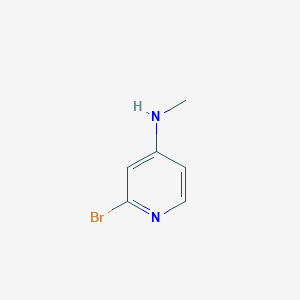
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxybenzamide](/img/structure/B2456388.png)
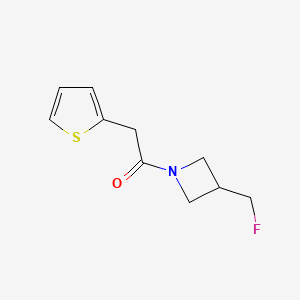
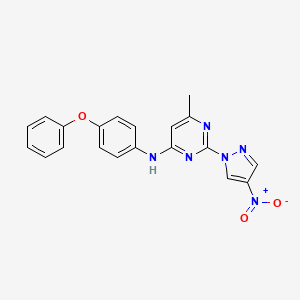
![5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2456396.png)
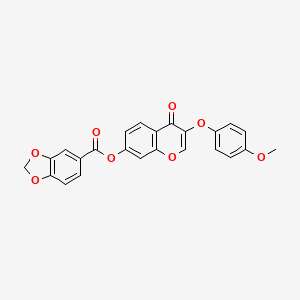
![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)
